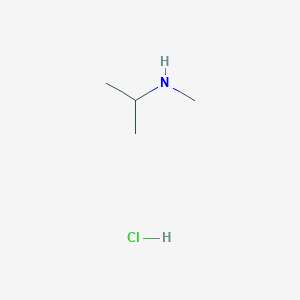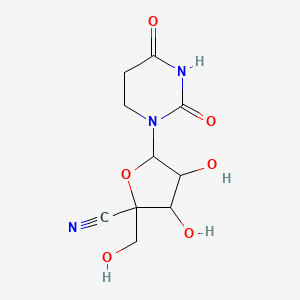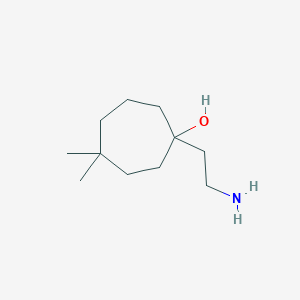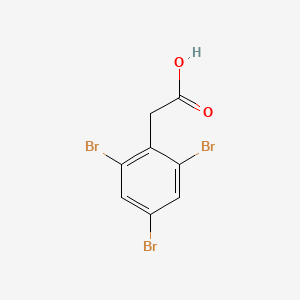
7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of fluorine and trifluoromethyl groups, which can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the introduction of the fluorine and trifluoromethyl groups into the indole core through electrophilic substitution reactions. The aldehyde group is then introduced via formylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the introduction of functional groups. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carboxylic acid.
Reduction: Formation of 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde is not well-documented. its biological activities are likely influenced by the presence of the fluorine and trifluoromethyl groups, which can affect its interaction with biological targets. These groups can enhance the compound’s lipophilicity, stability, and ability to interact with enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-fluoro-1-methyl-1H-indole-3-carbaldehyde: Lacks the trifluoromethyl group.
1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde: Lacks the fluorine group.
7-fluoro-1H-indole-3-carbaldehyde: Lacks both the methyl and trifluoromethyl groups.
Uniqueness
7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activities. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C11H7F4NO |
|---|---|
Molekulargewicht |
245.17 g/mol |
IUPAC-Name |
7-fluoro-1-methyl-5-(trifluoromethyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C11H7F4NO/c1-16-4-6(5-17)8-2-7(11(13,14)15)3-9(12)10(8)16/h2-5H,1H3 |
InChI-Schlüssel |
QTVUVZYMWSXKQT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C1C(=CC(=C2)C(F)(F)F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trichloroethyl [(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(phenylthio)tetrahydro-2H-pyran-3-yl]carbamate](/img/structure/B12096315.png)
![(1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol](/img/structure/B12096325.png)



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12096339.png)

![(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12096349.png)






